molecular formula C6H8O3 B14261093 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol CAS No. 261919-41-9

4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol

Cat. No.: B14261093
CAS No.: 261919-41-9
M. Wt: 128.13 g/mol
InChI Key: JMRWEEWKQSCNPT-UHFFFAOYSA-N
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Description

4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of epoxidation reactions, where dienones are converted into the desired tricyclic structure through the action of epoxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing catalysts to enhance yield and efficiency. The use of montmorillonite K10 in dichloromethane at room temperature has been reported as an effective method for converting acetals and ketals into the corresponding carbonyl compounds .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol stands out due to its specific tricyclic configuration and the presence of hydroxyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

261919-41-9

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4,8-dioxatricyclo[5.1.0.03,5]octan-2-ol

InChI

InChI=1S/C6H8O3/c7-4-5-2(8-5)1-3-6(4)9-3/h2-7H,1H2

InChI Key

JMRWEEWKQSCNPT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)C(C3C1O3)O

Origin of Product

United States

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